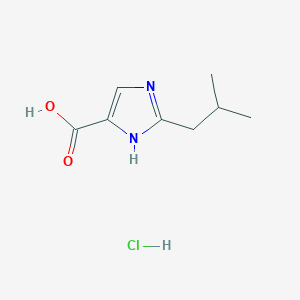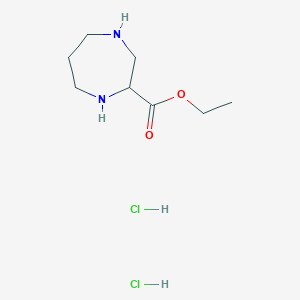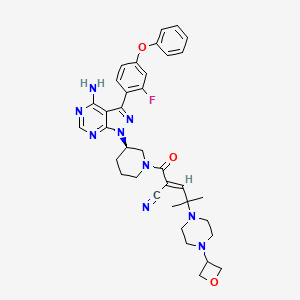
2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and the sequence of reactions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Hydrolysis and Crystallization Studies
Host for Anions
Imidazole derivatives, such as bisphenol imidazoles, demonstrate versatility as hosts for anions through the formation of extensive hydrogen-bonded structures. This capability is critical for applications in molecular recognition and sensor development (Bhaskar Nath, J. Baruah, 2012).
Organic Salt Formation
The study of imidazole derivatives with carboxylic acids leading to the formation of organic salts provides insight into the potential for creating new supramolecular structures. Such compounds are significant for pharmaceutical development and materials science (Shouwen Jin, Huan Zhang, Hui Liu, Xianhong Wen, Minghui Li, Da-qi Wang, 2015).
Synthesis and Transformation
The synthesis of optically active 1H-imidazole 3-oxides from amino acid esters and their transformation into various derivatives underlines the chemical versatility of imidazole derivatives. This versatility is crucial for the development of novel therapeutic agents and functional materials (M. Jasiński, G. Mlostoń, A. Linden, H. Heimgartner, 2008).
Corrosion Inhibition
Imidazole derivatives have been explored as corrosion inhibitors on metal surfaces, demonstrating their efficacy in protecting metals from acid-induced corrosion. This application is highly relevant for industries dealing with metal preservation and maintenance (M. Ouakki, M. Rbaa, M. Galai, B. Lakhrissi, E. Rifi, M. Cherkaoui, 2018).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards associated with its use.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
2-(2-methylpropyl)-1H-imidazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5(2)3-7-9-4-6(10-7)8(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMZBYATUKNSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)








![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)
![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)


![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B1431318.png)